10-Nitrolinoleic acid 10-Nitrolinoleic acid 10-Nitrolinoleate is a nitrated fatty acid and a peroxisome proliferator-activated receptor γ (PPARγ) agonist. It is formed from linoleic acid upon exposure to acidified nitrite.
10-Nitrolinoleate is the product of nitration of linoleate by NO-derived reactive species. Other nitrolinoleates detected in human plasma and urine include 9-, 12-, and 13-nitrolinoleate. Nitrolinoleates activate peroxisome proliferator-activated receptor γ (PPARγ; Ki = 133 nM), inducing CD36 expression in macrophages, adipocyte differentiation, and glucose uptake. Nitrolinoleates can also be metabolized by smooth muscle cells to produce nitrite derivatives which in turn form NO, leading to increased cGMP production and smooth muscle relaxation. Through the same mechanism, nitrolinoleate-derived NO suppresses leukocyte adhesion, in part through nitrosation of CD40. Alteratively, nitrolinoleates can act independently of NO/cGMP and PPARγ signaling to suppress neutrophil and macrophage functions.
Brand Name: Vulcanchem
CAS No.: 774603-04-2
VCID: VC21106310
InChI: InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/b11-8-,17-15+
SMILES: CCCCCC=CCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]
Molecular Formula: C18H31NO4
Molecular Weight: 325.4 g/mol

10-Nitrolinoleic acid

CAS No.: 774603-04-2

Cat. No.: VC21106310

Molecular Formula: C18H31NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

10-Nitrolinoleic acid - 774603-04-2

Specification

Description 10-Nitrolinoleate is a nitrated fatty acid and a peroxisome proliferator-activated receptor γ (PPARγ) agonist. It is formed from linoleic acid upon exposure to acidified nitrite.
10-Nitrolinoleate is the product of nitration of linoleate by NO-derived reactive species. Other nitrolinoleates detected in human plasma and urine include 9-, 12-, and 13-nitrolinoleate. Nitrolinoleates activate peroxisome proliferator-activated receptor γ (PPARγ; Ki = 133 nM), inducing CD36 expression in macrophages, adipocyte differentiation, and glucose uptake. Nitrolinoleates can also be metabolized by smooth muscle cells to produce nitrite derivatives which in turn form NO, leading to increased cGMP production and smooth muscle relaxation. Through the same mechanism, nitrolinoleate-derived NO suppresses leukocyte adhesion, in part through nitrosation of CD40. Alteratively, nitrolinoleates can act independently of NO/cGMP and PPARγ signaling to suppress neutrophil and macrophage functions.
CAS No. 774603-04-2
Molecular Formula C18H31NO4
Molecular Weight 325.4 g/mol
IUPAC Name (9E,12Z)-10-nitrooctadeca-9,12-dienoic acid
Standard InChI InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/b11-8-,17-15+
Standard InChI Key LELVHAQTWXTCLY-XYWKCAQWSA-N
Isomeric SMILES CCCCC/C=C\C/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-]
SMILES CCCCCC=CCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]
Canonical SMILES CCCCCC=CCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]

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